molecular formula C10H10N2O2 B12550063 4-Benzyl-3-methyl-1,2,4-oxadiazol-5(4H)-one CAS No. 146656-29-3

4-Benzyl-3-methyl-1,2,4-oxadiazol-5(4H)-one

Cat. No.: B12550063
CAS No.: 146656-29-3
M. Wt: 190.20 g/mol
InChI Key: MDEFLFIXRVWZLQ-UHFFFAOYSA-N
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Description

4-Benzyl-3-methyl-1,2,4-oxadiazol-5(4H)-one is a heterocyclic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-3-methyl-1,2,4-oxadiazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylhydrazine with methyl isocyanate, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-3-methyl-1,2,4-oxadiazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon or other transition metal catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

4-Benzyl-3-methyl-1,2,4-oxadiazol-5(4H)-one has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its diverse biological activities.

    Industry: Used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 4-Benzyl-3-methyl-1,2,4-oxadiazol-5(4H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyl-1,2,4-oxadiazol-5(4H)-one: Lacks the methyl group at the 3-position.

    3-Methyl-1,2,4-oxadiazol-5(4H)-one: Lacks the benzyl group at the 4-position.

    1,2,4-Oxadiazole: The parent compound without any substituents.

Uniqueness

4-Benzyl-3-methyl-1,2,4-oxadiazol-5(4H)-one is unique due to the presence of both benzyl and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its interactions with specific molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

146656-29-3

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

4-benzyl-3-methyl-1,2,4-oxadiazol-5-one

InChI

InChI=1S/C10H10N2O2/c1-8-11-14-10(13)12(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3

InChI Key

MDEFLFIXRVWZLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=O)N1CC2=CC=CC=C2

Origin of Product

United States

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